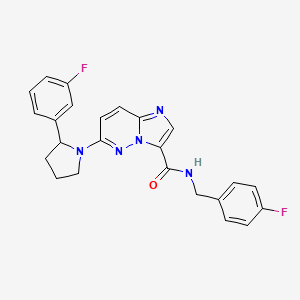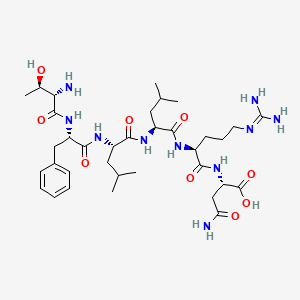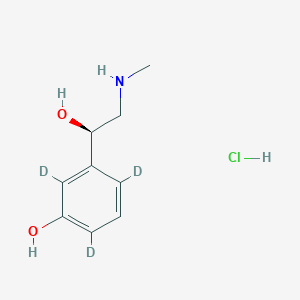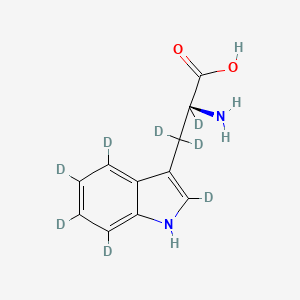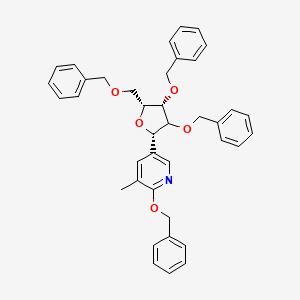
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, 2-chloro-6-methoxypurine.
Glycosylation: The purine base is then glycosylated with a suitable sugar derivative, such as a protected ribose or deoxyribose, under acidic or basic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of modified nucleosides with altered purine or sugar structures.
Substitution: Formation of nucleoside analogs with different substituents on the purine base.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Nucleoside Analogs: Used as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit viral enzymes, such as reverse transcriptase, which is crucial for viral replication.
Medicine
Antiviral Agents: Explored for its potential to treat viral infections, including HIV and hepatitis.
Anticancer Agents: Studied for its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Industry
Pharmaceutical Development: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This compound targets viral enzymes, such as reverse transcriptase, and cellular enzymes involved in DNA replication. By interfering with these processes, it can inhibit viral replication and cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.
Uniqueness
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structural modifications, which confer distinct antiviral and anticancer properties. Its methoxy and chloro substituents on the purine base enhance its stability and efficacy compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C11H13ClN4O4 |
|---|---|
Peso molecular |
300.70 g/mol |
Nombre IUPAC |
(2R,3R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13ClN4O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
SHECDAHTEBGANH-FSDSQADBSA-N |
SMILES isomérico |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)Cl |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
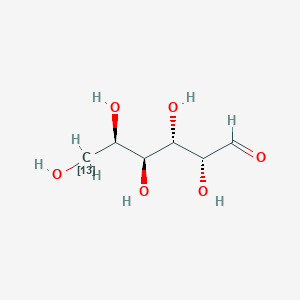
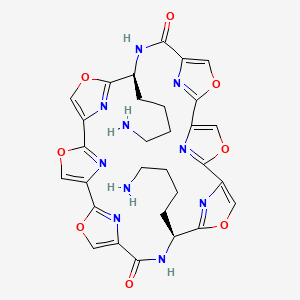


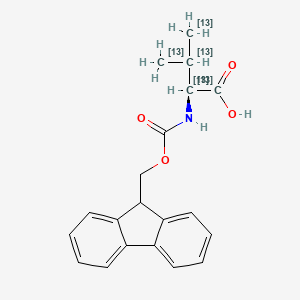
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
